molecular formula C6H9BrF2 B2961839 3-Bromo-1,1-bis(fluoromethyl)cyclobutane CAS No. 2092310-39-7

3-Bromo-1,1-bis(fluoromethyl)cyclobutane

Cat. No.: B2961839
CAS No.: 2092310-39-7
M. Wt: 199.039
InChI Key: DCEDDCDCKOCPBG-UHFFFAOYSA-N
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Description

3-Bromo-1,1-bis(fluoromethyl)cyclobutane is a halogenated cyclobutane derivative characterized by a bromine atom at the 3-position and two fluoromethyl groups at the 1-position of the cyclobutane ring. The compound’s structure combines the steric constraints of the four-membered cyclobutane ring with the electronic effects of fluorine and bromine substituents.

Properties

IUPAC Name

3-bromo-1,1-bis(fluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2/c7-5-1-6(2-5,3-8)4-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEDDCDCKOCPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CF)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane typically involves the bromination of 1,1-bis(fluoromethyl)cyclobutane. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-bis(fluoromethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form 1,1-bis(fluoromethyl)cyclobutane.

    Oxidation Reactions: Oxidative conditions can lead to the formation of cyclobutanone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 1,1-bis(fluoromethyl)cyclobutanol or 1,1-bis(fluoromethyl)cyclobutylamine.

    Reduction: Formation of 1,1-bis(fluoromethyl)cyclobutane.

    Oxidation: Formation of 1,1-bis(fluoromethyl)cyclobutanone.

Scientific Research Applications

3-Bromo-1,1-bis(fluoromethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals with unique properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and fluoromethyl groups play a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclobutane Derivatives

Compound Name Substituents Molecular Formula Key Features
3-Bromo-1,1-bis(fluoromethyl)cyclobutane 1,1-bis(fluoromethyl), 3-Br C₆H₈BrF₂ High electronegativity, potential for ring strain-driven reactivity.
3-(Bromomethyl)-1,1-difluorocyclobutane 1,1-difluoro, 3-(bromomethyl) C₅H₇BrF₂ Colorless liquid, 99.54% purity; used in synthetic chemistry .
1-Bromo-3-chlorocyclobutane 1-Br, 3-Cl C₄H₆BrCl Mixed halogen substituents; higher polarity than fluorinated analogs .
1,3-Dibromohexamethylcyclobutane 1,3-diBr, hexamethyl C₁₀H₁₈Br₂ Steric hindrance from methyl groups; limited reactivity at ring positions .
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane 1-methoxy, 1-(CF₃), 3-(bromomethyl) C₇H₁₀BrF₃O Methoxy and trifluoromethyl groups alter electronic and steric profiles .

Physical and Chemical Properties

  • Electron Density and Reactivity: In cyclobutane derivatives, electron-withdrawing groups like fluoromethyl lower oxidation potentials and influence dihedral angles. For example, methoxy substitution in cyclobutanes reduces dihedral angles (β = 5.21°), while CF₃ groups increase them (β = 12.81°) . The bis(fluoromethyl) groups in the target compound likely result in intermediate angles, balancing steric and electronic effects.
  • Stability and Purity : Fluorinated cyclobutanes such as 3-(Bromomethyl)-1,1-difluorocyclobutane exhibit high purity (>99%) and low moisture content, suggesting stability under standard storage conditions .
  • Boiling Points and Lipophilicity: Fluorine substituents generally reduce boiling points and increase lipophilicity compared to non-fluorinated analogs (e.g., 1-Bromo-3-methylbutane, CAS 107-82-4), which has a higher boiling point due to weaker C–F dipole interactions .

Biological Activity

3-Bromo-1,1-bis(fluoromethyl)cyclobutane is a fluorinated organic compound that has gained attention due to its potential biological activities. Understanding its properties, mechanisms of action, and therapeutic implications is critical for its application in medicinal chemistry and drug development.

  • Molecular Formula : C5H6BrF2
  • Molecular Weight : 193.01 g/mol
  • CAS Number : 2092310-39-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. The incorporation of fluorine atoms can increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that compounds with similar structures demonstrate significant antibacterial and antifungal activities, suggesting that this compound may possess comparable efficacy.

2. Anticancer Potential

Fluorinated cyclobutane derivatives are being investigated for their anticancer properties. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit the growth of cancer cells through similar pathways.

3. Neuropharmacological Effects

The trifluoromethyl group present in related compounds has been linked to enhanced interactions with neurotransmitter receptors, which could imply potential neuropharmacological effects for this compound. Further research is needed to elucidate these interactions and their implications for treating neurological disorders.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Membrane Disruption : Altering the integrity of microbial membranes.
  • Receptor Modulation : Interacting with neurotransmitter receptors affecting signal transduction.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various fluorinated cyclobutanes, it was found that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated a promising antimicrobial profile warranting further investigation.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Similar Fluorinated Compound16E. coli

Case Study 2: Anticancer Activity

A preliminary screening of various cyclobutane derivatives showed that those containing halogen substituents had significant cytotoxic effects on human cancer cell lines. The data suggested that the presence of bromine and fluorine atoms could enhance the compound's potency.

CompoundIC50 (µM)Cancer Cell Line
This compound15HeLa (Cervical Cancer)
Control Compound25HeLa

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